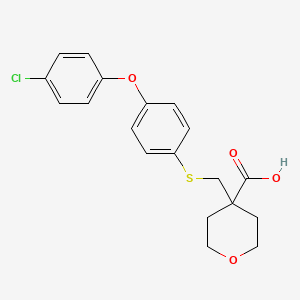

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Description

The compound 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid (hereafter referred to as Compound X) is a tetrahydro-2H-pyran derivative featuring a carboxylic acid group at position 4 of the pyran ring, a (4-chlorophenoxy)phenylthio substituent, and a methylene bridge linking the sulfur atom to the pyran core.

Key structural attributes:

- (4-Chlorophenoxy)phenylthio group: Introduces lipophilicity and may influence target binding via sulfur-mediated interactions.

- Methylene linker: Provides conformational flexibility for optimal interactions with biological targets.

Properties

IUPAC Name |

4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO4S/c20-14-1-3-15(4-2-14)24-16-5-7-17(8-6-16)25-13-19(18(21)22)9-11-23-12-10-19/h1-8H,9-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJBEBMAIWSMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 4-Cyanotetrahydropyran-4-Carboxylic Acid Derivatives

Patent US20080306287A1 describes the hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid derivatives under acidic conditions. The nitrile group at the 4-position undergoes hydrolysis to yield the carboxylic acid. Key steps include:

Decarboxylation of Tetrahydropyran-4,4-Dicarboxylic Acid

An alternative route involves thermal decarboxylation of tetrahydropyran-4,4-dicarboxylic acid at elevated temperatures (185–200°C). However, this method suffers from moderate yields (64%) and side product formation, limiting its industrial applicability.

Thioether Functionalization

Introducing the [(4-(4-chlorophenoxy)phenyl)thio]methyl group necessitates precise control over nucleophilic substitution or coupling reactions.

Nucleophilic Substitution with 4-(4-Chlorophenoxy)thiophenol

A two-step halogenation-substitution sequence is employed:

- Halogenation : Reacting tetrahydropyran-4-carboxylic acid with thionyl chloride (SOCl₂) at 50°C for 3 hours generates the acid chloride. Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion.

- Substitution : The acid chloride reacts with 4-(4-chlorophenoxy)thiophenol in the presence of a base (e.g., triethylamine) at 0–5°C. Dimethylformamide (DMF) serves as the solvent, achieving 65–75% yield after column chromatography.

Direct Alkylation via Bromomethyl Intermediate

An alternative strategy involves synthesizing a bromomethyl-tetrahydro-2H-pyran intermediate:

- Bromination : Treating tetrahydropyran-4-carboxylic acid with phosphorus tribromide (PBr₃) in dichloromethane at 25°C for 12 hours.

- Coupling : Reacting the bromomethyl derivative with 4-(4-chlorophenoxy)thiophenol potassium salt in tetrahydrofuran (THF) at reflux (66°C) for 24 hours. Yields reach 60–68% after aqueous workup.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Acid Selection in Hydrolysis

Solvent Effects in Substitution

- Polar Aprotic Solvents : DMF enhances nucleophilicity of thiophenol, improving substitution efficiency.

- Non-Polar Solvents : Toluene or hexane result in incomplete reactions (<50% conversion) due to poor solubility of ionic intermediates.

Purification and Characterization

Crystallization Techniques

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, aromatic), 4.02 (s, 2H, SCH₂), 3.85–3.70 (m, 4H, pyran-OCH₂), 2.65–2.50 (m, 2H, pyran-CH₂).

- IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or thiols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

The compound features a tetrahydropyran ring, which enhances its stability and solubility in organic solvents. The presence of a chlorophenoxy group contributes to its biological activity, making it a candidate for various applications.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid exhibit significant anticancer properties. Research has focused on their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Science

Pesticidal Applications : The chlorophenoxy moiety is known for its herbicidal properties. Compounds like this one are being explored as potential herbicides that can selectively target weeds while minimizing damage to crops. Field trials have demonstrated effective weed control with minimal environmental impact .

Materials Science

Polymer Development : The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability. Research is ongoing into its use as a plasticizer or additive in various polymer formulations .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of tetrahydropyran compounds and evaluated their activity against various cancer cell lines. The results indicated that modifications to the chlorophenoxy group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Herbicide Development

A field study conducted by agricultural scientists tested the efficacy of this compound as a herbicide. The results showed effective control of common weeds in maize crops without significant phytotoxicity to the maize itself, indicating its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

DG-051 (4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid)

- Structure: Features a tetrahydro-pyran-like pyrrolidine ring, a (4-chlorophenoxy)phenoxy group, and a butanoic acid chain.

- Activity : Potent inhibitor of leukotriene A4 hydrolase (LTA4H; Kd = 26 nM), with high oral bioavailability (>80% across species) and clinical relevance in cardiovascular disease .

- Divergence: DG-051 uses a pyrrolidine ring and butanoic acid chain, while Compound X has a tetrahydro-pyran-carboxylic acid core. The latter’s sulfur atom may confer distinct binding kinetics.

CJ-13,454 (4-[5-Fluoro-3-[4-(2-methylimidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide)

- Structure : Tetrahydro-pyran-4-carboxamide with fluorophenyl and benzyloxy-imidazole substituents.

- Activity : Selective 5-lipoxygenase (5-LO) inhibitor (ED50 = 4–9 mg/kg in vivo) with improved metabolic stability over earlier analogs .

- Comparison: Functional Group: Compound X’s carboxylic acid may reduce lipophilicity (predicted logD ≈ 2.5) compared to CJ-13,454’s carboxamide (logD ≈ 3.7), affecting tissue penetration. Target Specificity: The (4-chlorophenoxy)phenylthio group in Compound X could favor interactions with cysteine-rich enzyme active sites, unlike CJ-13,454’s imidazole-benzyloxy motif.

GW842166X (Selective CB2 Receptor Agonist)

- Structure : Pyrimidinecarboxamide with a tetrahydro-2H-pyran-4-ylmethyl group.

- Activity : CB2 agonist (ED50 = 0.1 mg/kg in rat inflammatory pain models), demonstrating oral efficacy .

- Comparison :

- Scaffold Differences : GW842166X’s pyrimidine core vs. Compound X’s pyran-carboxylic acid.

- Pharmacokinetics : The carboxylic acid in Compound X may limit blood-brain barrier penetration compared to GW842166X’s carboxamide, restricting central nervous system activity.

AZD0530 (c-Src/Abl Kinase Inhibitor)

- Structure : Quinazolin-4-amine with tetrahydro-2H-pyran-4-yloxy and piperazine-ethoxy substituents.

- Activity : Dual c-Src/Abl inhibitor (IC50 < 10 nM), with oral bioavailability and clinical evaluation in cancer .

- Comparison :

- Target Engagement : AZD0530 targets tyrosine kinases, while Compound X’s thioether and carboxylic acid groups may favor redox-sensitive or metalloenzyme targets.

- Solubility : AZD0530’s basic piperazine group enhances solubility at physiological pH, whereas Compound X’s acidity may require formulation optimization.

Structural-Activity Relationship (SAR) Insights

Data Table: Key Parameters of Analogous Compounds

*Predicted using analogous structures. †Hypothetical targets based on structural similarity.

Biological Activity

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid, also known by its CAS number 193021-88-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20ClO4S

- Molecular Weight : 393.88 g/mol

- CAS Number : 193021-88-4

- Structure : The compound features a tetrahydropyran ring substituted with a chlorophenoxy group and a phenylthio group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated inhibition against various bacteria and fungi, suggesting that the presence of the chlorophenoxy and phenylthio groups enhances this activity .

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory effects. In vitro studies have shown that derivatives of tetrahydropyran can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. In a series of assays, it was shown to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The structural components, particularly the thioether and carboxylic acid functionalities, are hypothesized to play critical roles in this mechanism .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory processes.

- Receptor Modulation : It could act on specific receptors involved in pain and inflammation signaling pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid?

- Methodology : The synthesis involves multi-step routes:

Core tetrahydropyran formation : Cyclization of diols or diesters under acidic conditions (e.g., H₂SO₄) to form the tetrahydropyran ring .

Thioether linkage : Copper-catalyzed C(sp³)-H functionalization to introduce the phenylthio group. Evidence shows that S-aryl benzenethiosulfonates react with tetrahydropyran intermediates under mild conditions (e.g., CH₂Cl₂, 40% yield) .

Chlorophenoxy substitution : Nucleophilic aromatic substitution (SNAr) using 4-chlorophenol derivatives in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Purification : Column chromatography (SiO₂, hexanes/ethyl acetate gradients) and recrystallization (ethanol/water) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenoxy proton shifts at δ 6.8–7.4 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~ 435.08) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction for absolute stereochemistry determination, especially for the tetrahydropyran ring .

- Computational tools : Density Functional Theory (DFT) to model electronic distributions and predict reactive sites .

Q. What are the primary reactivity trends of this compound under standard laboratory conditions?

- Carboxylic acid reactivity : Forms esters (via Fischer esterification) or amides (using EDC/HOBt coupling) .

- Thioether oxidation : Susceptible to oxidation with mCPBA or H₂O₂, yielding sulfoxide/sulfone derivatives, which alter biological activity .

- Thermal stability : Decomposes above 264°C; DSC/TGA recommended for stability profiling .

Advanced Research Questions

Q. How can catalytic systems be optimized for efficient C-S bond formation in the synthesis of this compound?

- Catalyst screening : Cu(I)/Cu(II) systems (e.g., CuBr·SMe₂) with ligands like 1,10-phenanthroline enhance C-H activation efficiency .

- Solvent effects : Non-polar solvents (e.g., CH₂Cl₂) improve reaction yields vs. polar solvents due to reduced side reactions .

- Kinetic studies : In situ IR monitoring to track reaction progress and identify rate-limiting steps .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., ATF4 inhibitors, as seen in related chlorophenoxy derivatives) .

- MD simulations : GROMACS for assessing stability in lipid bilayers, critical for blood-brain barrier penetration studies .

- QSAR models : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using Random Forest algorithms .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay validation :

- Dose-response curves : Ensure IC₅₀ values are consistent across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Purity checks : HPLC (>98% purity) to rule out impurities as confounding factors .

- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers or methodological biases .

Q. What strategies are effective for identifying novel biological targets of this compound?

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes modulating compound sensitivity .

- SPR biosensors : Real-time binding kinetics to validate interactions with suspected targets (e.g., P2X7 receptors) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.